molecular formula C35H32FN5O4S2 B605031 A-1155463 CAS No. 1235034-55-5

A-1155463

Cat. No. B605031
M. Wt: 669.7904
InChI Key: SOYCFODXNRVBTI-UHFFFAOYSA-N
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Description

A-1155463 is a highly potent and selective BCL-XL inhibitor . It was discovered through nuclear magnetic resonance (NMR) fragment screening and structure-based design . This compound is substantially more potent against BCL-XL-dependent cell lines relative to the recently reported inhibitor, WEHI-539 .


Synthesis Analysis

A-1155463 was identified via nuclear magnetic resonance (NMR) fragment screening and structure-based design . It is substantially more potent against BCL-XL-dependent cell lines relative to the previously reported inhibitor, WEHI-539 .


Molecular Structure Analysis

The molecular formula of A-1155463 is C35H32FN5O4S2 . It has an exact mass of 669.19 and a molecular weight of 669.790 .


Chemical Reactions Analysis

A-1155463 is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

A-1155463 has a molecular formula of C35H32FN5O4S2 and a molecular weight of 669.79 . It is a solid substance that should be stored at -20°C .

Scientific Research Applications

5. Application in Drug Development

  • Summary of Application : A-1155463 was re-engineered to create A-1293102, an even more potent and selective BCL-XL inhibitor that combines elements of A-1155463 and ABT-737/Navitoclax . This compound has significant utility as probes for determining tumour pro-survival protein dependency .
  • Results or Outcomes : Although A-1331852 or A-1293102 have yet to undergo clinical assessment, they have significant utility as probes for determining tumour pro-survival protein dependency .

Safety And Hazards

A-1155463 is toxic and can cause irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is advised to wash immediately with plenty of water .

Future Directions

While A-1155463 has shown promise in preclinical studies, it is still in the early stages of research . Further studies are needed to fully understand its potential therapeutic applications and to assess its safety and efficacy in clinical settings .

properties

CAS RN

1235034-55-5

Product Name

A-1155463

Molecular Formula

C35H32FN5O4S2

Molecular Weight

669.7904

IUPAC Name

2-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-5-(3-(4-(3-(dimethylamino)prop-1-yn-1-yl)-2-fluorophenoxy)propyl)thiazole-4-carboxylic acid

InChI

InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42)

InChI Key

SOYCFODXNRVBTI-UHFFFAOYSA-N

SMILES

O=C(C1=C(CCCOC2=CC=C(C#CCN(C)C)C=C2F)SC(N3CC4=C(C=CC=C4C(NC5=NC6=CC=CC=C6S5)=O)CC3)=N1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A-1155463;  A 1155463;  A1155463.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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